molecular formula C15H28O5 B052955 1,2-Dihexanoyl-sn-glycerol CAS No. 30403-47-5

1,2-Dihexanoyl-sn-glycerol

Cat. No. B052955
CAS RN: 30403-47-5
M. Wt: 288.38 g/mol
InChI Key: DRUFTGMQJWWIOL-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related glycerol derivatives often involves esterification reactions where fatty acids are attached to a glycerol backbone under specific conditions. For instance, the synthesis of glycerol 1,3-dihexadecyl ether, a compound related to 1,2-dihexanoyl-sn-glycerol, showcases the methodological approach to attaching fatty acid chains to glycerol molecules. This process can be adapted to synthesize 1,2-dihexanoyl-sn-glycerol by selecting the appropriate hexanoic acid derivatives and glycerol starting materials under suitable reaction conditions, such as acid catalysis or enzymatic methods (Damico, Callahan, & Mattson, 1967).

Molecular Structure Analysis

The molecular structure of diacylglycerols like 1,2-dihexanoyl-sn-glycerol is defined by the spatial arrangement of its fatty acid chains and glycerol backbone. The glycerol molecule serves as a scaffold, with its three hydroxyl groups allowing for esterification. The structural analysis often involves X-ray crystallography or NMR spectroscopy to elucidate the precise orientation of the fatty acid chains and any possible intramolecular interactions. An example of structural analysis can be seen in the study of 1,2-dipalmitoyl-3-acetyl-sn-glycerol, which provides insights into how fatty acid chains are arranged in diacylglycerols (Goto et al., 1992).

Chemical Reactions and Properties

1,2-Dihexanoyl-sn-glycerol can participate in various chemical reactions characteristic of esters and alcohols, including hydrolysis, transesterification, and oxidation. These reactions can alter the fatty acid composition, leading to changes in the molecule's physical and biological properties. The chemical properties are significantly influenced by the nature of the fatty acid chains and the glycerol backbone's functional groups.

Physical Properties Analysis

The physical properties of 1,2-dihexanoyl-sn-glycerol, such as melting point, solubility, and phase behavior, are determined by the length and saturation of the fatty acid chains. Diacylglycerols with shorter chains, like hexanoyl, tend to have lower melting points and higher solubility in polar solvents compared to those with longer saturated chains. Studies on related compounds, such as glycosyl diacylglycerols, provide insights into how structural variations influence physical properties (Mannock, Harper, Gruner, & McElhaney, 2001).

Scientific Research Applications

  • Structure and Polymorphism of Saturated Monoacid 1,2-diacyl-sn-glycerols : This study explores the physical properties of a series of synthetic optically active diacylglycerols, including 1,2-Dihexanoyl-sn-glycerol. These compounds are significant in cell membranes, lipid droplets, and lipoproteins, and are involved in crucial biological processes like protein kinase C activation and signal transduction (Kodali, Fahey, & Small, 1990).

  • Improved Preparation of 1,2-di-O-acyl-3-O-(β-d-glucopyranosyl)-sn-glycerols : This research focuses on developing better procedures for synthesizing certain glycerolipids, including variants of 1,2-Dihexanoyl-sn-glycerol, which are useful for structural studies (Mannock, Lewis, & McElhaney, 1987).

  • Effects of Lipid Chain Length and Unsaturation on Bicelles Stability : This paper discusses how modifying the chain length of lipids like 1,2-Dihexanoyl-sn-glycerol can control their miscibility and stability in magnetic fields, which is important in biophysical studies (Triba, Devaux, & Warschawski, 2006).

  • Photocatalytic Hydrogen Production from Glycerol Solution : Investigates the use of glycerol, a byproduct of biodiesel manufacturing, in photocatalytic hydrogen generation, highlighting the application of glycerol derivatives in renewable energy technologies (Chang, Lin, Weng, & Wei, 2018).

  • Transformable Capillary Electrophoresis for Oligosaccharide Separations using Phospholipid Additives : Explores the use of 1,2-Dihexanoyl-sn-glycerol in capillary electrophoresis for glycan separation, demonstrating its application in analytical chemistry (Luo, Archer-Hartmann, & Holland, 2010).

  • Ether Lipids : Discusses the biological activity and distribution of 1,2-Dihexanoyl-sn-glycerol in nature as part of ether lipids, which have diverse biological effects (Magnusson & Haraldsson, 2011).

  • Single Crystal Structure of a Mixed-Chain Triacylglycerol : This study focuses on the crystal structure of a triacylglycerol containing 1,2-Dihexanoyl-sn-glycerol, relevant to understanding the molecular structures of fats and oils (Goto, Kodali, Small, Honda, Kozawa, & Uchida, 1992).

  • Response to Hydrostatic Pressure of Bicellar Dispersions Containing an Anionic Lipid : Investigates the behavior of 1,2-Dihexanoyl-sn-glycerol under high pressure, important for understanding lipid bilayer dynamics (Rahmani, Knight, & Morrow, 2013).

  • The Chemical Synthesis and Physical Characterization of 1,2-di-O-acyl-3-O-(α-d-glucopyranosyl)-sn-glycerols : Discusses the synthesis and characterization of glycerol derivatives for studying the properties of lipid bilayers (Mannock, Lewis, & McElhaney, 1990).

  • Assessing the Size, Stability, and Utility of Isotropically Tumbling Bicelle Systems for Structural Biology : This research utilizes 1,2-Dihexanoyl-sn-glycerol in the study of bicelles, contributing to structural biology and membrane biophysics (Wu, Su, Guan, Sublette, & Stark, 2010).

Safety And Hazards

The safety and hazards of 1,2-Dihexanoyl-sn-glycerol have not been well documented in the literature. It is recommended to handle this compound with care and use it for research purposes only .

properties

IUPAC Name

[(2S)-2-hexanoyloxy-3-hydroxypropyl] hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28O5/c1-3-5-7-9-14(17)19-12-13(11-16)20-15(18)10-8-6-4-2/h13,16H,3-12H2,1-2H3/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRUFTGMQJWWIOL-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)OCC(CO)OC(=O)CCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(=O)OC[C@H](CO)OC(=O)CCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dihexanoyl-sn-glycerol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
82
Citations
DJ MacEwan, R Mitchell, MS Johnson… - European Journal of …, 1993 - Elsevier
The effect of 1,2-diacylglycerols on specific binding of [ 3 H]phorbol 12,13-dibutyrate to cytosolic protein kinase C (PKC) was investigated in tissues reported to contain different …
Number of citations: 9 www.sciencedirect.com
MA Packham, AA Livne, DH Ruben… - Biochemical …, 1993 - portlandpress.com
The primary phase of ADP-induced aggregation of human platelets does not involve appreciable formation of thromboxane A2 or release of granule contents; lack of formation of …
Number of citations: 50 portlandpress.com
RW Bonser, NT Thompson, HF Hodson, RM Beams… - FEBS letters, 1988 - Elsevier
The interaction of novel diacylglycerol analogues at the recognition site on protein kinase C has been evaluated using a modified [ 3 H]phorbol dibutyrate binding assay and an …
Number of citations: 28 www.sciencedirect.com
BS Moonga, LS Stein, JM Kilb… - Calcified tissue …, 1996 - Springer
We studied the effect of various synthetic diacylglycerols (DAGs) on bone resorption by rat and chick osteoclasts. l-stearoyl-2-arachidonoyl-sn-glycerol (DAG IV), at a concentration of …
Number of citations: 19 link.springer.com
A Gupta - 1992 - elibrary.ru
The factors that regulate phosphate (P $\sb {\rm i} $) excretion in fish and the renal membrane transport pathways for its reabsorption and secretion are unknown. Primary monolayer …
Number of citations: 0 elibrary.ru
CR Mantel, AR Schulz, K Miyazawa… - Biochemical …, 1993 - portlandpress.com
The effects of different 1,2-diacyl-sn-glycerols on the kinetic properties of CDP-choline:1,2-diacylglycerol cholinephosphotransferase (EC 2.7.8.2) from mouse liver microsomes have …
Number of citations: 22 portlandpress.com
J Dawson, NT Thompson, RW Bonser, HF Hodson… - FEBS letters, 1987 - Elsevier
2-sn-Dihexanoylglycerol (HHG) reduced the ATP content of HL-60 cells. This concentration-related (10–100 μM) effect reached a maximum of over 90%, was enantiomerically specific …
Number of citations: 13 www.sciencedirect.com
G Arpaia, F Cerri, S Baima, G Macino - Molecular and General Genetics …, 1999 - Springer
As a first step towards understanding the process of blue light perception, and the signal transduction mechanisms involved, in Neurospora crassa we have used a pharmacological …
Number of citations: 86 link.springer.com
IC Park, MJ Park, CH Rhee, JI Lee… - International …, 2001 - spandidos-publications.com
Phorbol 12-myristate 13-acetate (PMA) rapidly induced cell death in SNU-16 gastric adenocarcinoma cells. DNA ladder formation and caspase-3/CPP32 activation were observed in …
Number of citations: 47 www.spandidos-publications.com
TB Cardon, PC Dave, GA Lorigan - Langmuir, 2005 - ACS Publications
The magnetic alignment behavior of bicelles (magnetically alignable phospholipid bilayered membranes) as a function of the q ratio (1,2-dihexanoyl-sn-glycerol phosphatidylcholine/1,2…
Number of citations: 25 pubs.acs.org

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